molecular formula C15H17N3O2 B6429814 N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 76972-16-2

N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6429814
CAS No.: 76972-16-2
M. Wt: 271.31 g/mol
InChI Key: COKGTYVEFGBOGI-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with cyclopropylamine to form an intermediate, which is then subjected to cyclization with a suitable pyrimidine precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-19-13-6-3-10(7-14(13)20-2)11-8-16-15(17-9-11)18-12-4-5-12/h3,6-9,12H,4-5H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKGTYVEFGBOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(N=C2)NC3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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